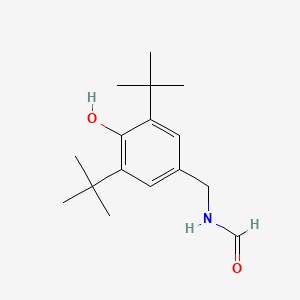
N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide is a compound that belongs to the class of phenolic amines It is characterized by the presence of a formyl group attached to a benzyl amine, which is further substituted with tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formyl group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and formyl groups, as well as the steric hindrance provided by the tert-butyl groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the formyl group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, with reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amines or thiols. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide involves its ability to scavenge free radicals and inhibit oxidative processes. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the formyl group can participate in redox reactions. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but lacks the formyl group, making it less reactive in certain redox reactions.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains a carboxyl group instead of a formyl group, leading to different chemical properties and applications.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A more complex structure with multiple hydroxyl groups, used primarily as an antioxidant in polymers.
Uniqueness
N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide is unique due to its combination of antioxidant properties and reactivity provided by the formyl group. This makes it versatile for various applications in chemistry, biology, and medicine, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]formamide |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)12-7-11(9-17-10-18)8-13(14(12)19)16(4,5)6/h7-8,10,19H,9H2,1-6H3,(H,17,18) |
InChI Key |
MYZTZPYUZCUAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
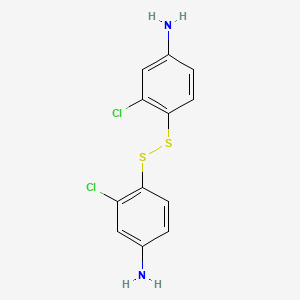
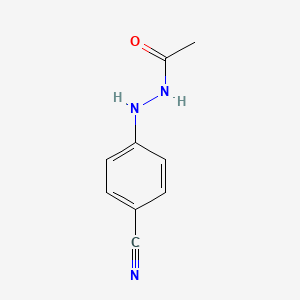
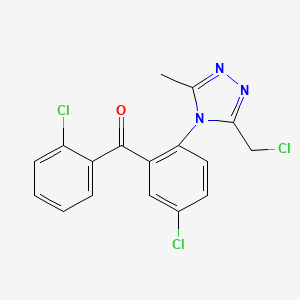
![6-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8541118.png)
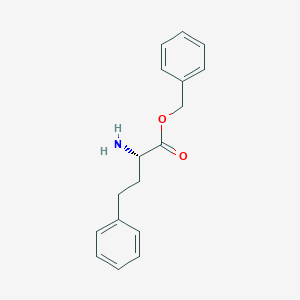
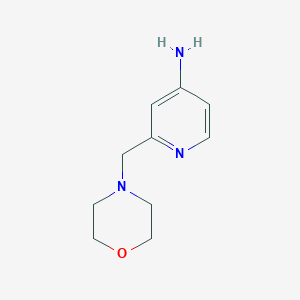
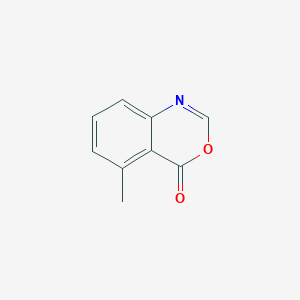
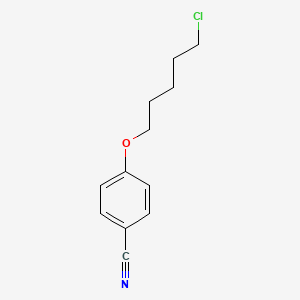
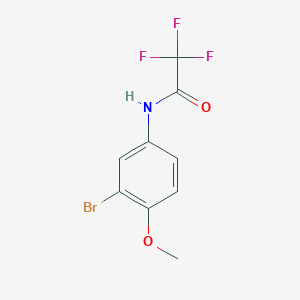
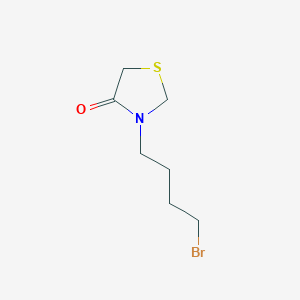
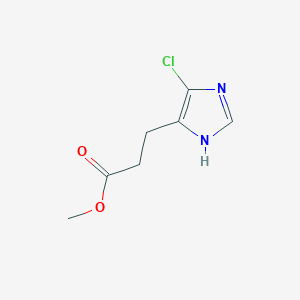
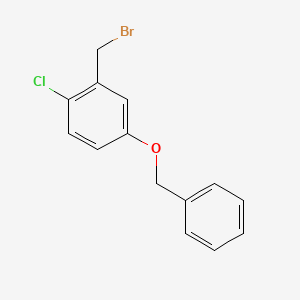
![2-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]ethyl chloride](/img/structure/B8541179.png)
![Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B8541187.png)
